![molecular formula C23H23N3O4 B2529060 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1798395-74-0](/img/structure/B2529060.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications
Naphthalimide Dyes and Photopolymerization
Naphthalimide dyes, specifically acrylated naphthalimide one-component visible light initiators, have been designed and synthesized for photopolymerization purposes. Their photochemical mechanisms and polymerization behavior indicate good performance and stability in cured films, highlighting their potential in creating photopolymer materials with specific properties (Yang et al., 2018).
Piperidine-Based Derivatives and Anti-arrhythmic Activity
Research on piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives has shown significant anti-arrhythmic activity. This study suggests the therapeutic potential of such compounds in developing treatments for arrhythmias (Abdel‐Aziz et al., 2009).
Enamine Chemistry and Acrylamide Reactions
The reaction of acryloyl chloride with enamines, including piperidinopropene, has been explored, offering insights into the synthesis of various organic compounds through enamine chemistry. This foundational research supports the development of novel synthetic methods in organic chemistry (Hickmott & Hopkins, 1968).
Antimicrobial Activity of Functionalized Monomers
Novel acrylate monomers based on kojic acid have been synthesized and evaluated for their antibacterial and antifungal activities. These findings underscore the potential of such compounds in creating antimicrobial materials and coatings (Saraei et al., 2016).
Radical Polymerization and Amino Acid Moieties
The controlled radical polymerization of an acrylamide containing an L-phenylalanine moiety via RAFT (reversible addition−fragmentation chain transfer) has been studied, demonstrating the ability to synthesize polymers with controlled molecular weight and low polydispersity. This research is pertinent to the development of functional polymers with specific biological properties (Mori et al., 2005).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(8-6-16-5-7-20-21(13-16)29-15-28-20)24-14-17-9-11-26(12-10-17)23-25-18-3-1-2-4-19(18)30-23/h1-8,13,17H,9-12,14-15H2,(H,24,27)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJWARLCLJMPSU-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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